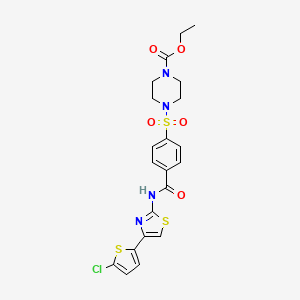

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a sulfonyl-linked phenylcarbamoyl group and a thiazole ring substituted with a 5-chlorothiophene moiety. Its molecular architecture combines multiple pharmacophoric elements:

- Piperazine ring: A six-membered diamine ring known for enhancing solubility and bioavailability in medicinal chemistry .

- Thiazole-carbamoyl-thiophene system: The thiazole and 5-chlorothiophene groups contribute aromaticity and electronic effects, which may modulate biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .

Properties

IUPAC Name |

ethyl 4-[4-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O5S3/c1-2-31-21(28)25-9-11-26(12-10-25)34(29,30)15-5-3-14(4-6-15)19(27)24-20-23-16(13-32-20)17-7-8-18(22)33-17/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVNAROOJULHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that this compound could be used as an intermediate to synthesize thrombopoietin.

Mode of Action

The specific mode of action of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is known that the compound interacts with its targets, leading to changes that contribute to its overall effect.

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that the compound may have a role in the synthesis of thrombopoietin, which is involved in the regulation of platelet production in the body.

Result of Action

The molecular and cellular effects of the action of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that the compound may play a role in the synthesis of thrombopoietin, which could potentially affect platelet production.

Biochemical Analysis

Biochemical Properties

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids. Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to antimicrobial and anticancer effects.

Cellular Effects

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways. In microbial cells, it disrupts essential metabolic processes, leading to cell death.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects.

Metabolic Pathways

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and the exertion of its biochemical effects.

Biological Activity

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, also referred to as compound 1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a piperazine ring, and a sulfonamide group. Its molecular formula is , and it has a molecular weight of 462.55 g/mol. The presence of the 5-chlorothiophen-2-yl group is significant for its biological activity.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

- COX Inhibition : Compounds containing thiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, derivatives of thiazoles have demonstrated anti-inflammatory effects by inhibiting both COX-1 and COX-2 activities .

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The presence of the chlorothiophen group may enhance this activity through interactions with bacterial cell membranes or inhibition of specific metabolic pathways.

- Anticancer Potential : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways associated with cell survival and proliferation.

In Vitro Studies

A study examining the anti-inflammatory potential of thiazole derivatives, including compound 1, utilized COX enzyme assays to assess their inhibitory effects. The results indicated that certain derivatives exhibited significant inhibition of COX enzymes compared to control compounds like aspirin .

In Vivo Studies

In vivo experiments involving carrageenan-induced paw edema in mice demonstrated that selected thiazole derivatives significantly reduced inflammation, suggesting potential therapeutic applications for pain management and inflammatory diseases .

Data Table: Biological Activities of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Case Study 1: Anti-inflammatory Effects

In a controlled study, compound 1 was tested for its anti-inflammatory effects using a mouse model. The results showed a marked reduction in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives similar to compound 1. It was found that these compounds exhibited potent activity against various bacterial strains, highlighting their potential use in treating infections .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is . The compound features a piperazine ring, which is known for its versatility in drug design, along with a thiazole moiety that contributes to its biological activity.

Biological Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiazole, including those containing the chlorothiophen group, exhibit potent anti-inflammatory effects. For instance, compounds similar to Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro assays indicated that certain derivatives showed significant inhibition of COX enzymes, suggesting potential for development as anti-inflammatory agents .

2. Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. The structural components of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may enhance its efficacy against various cancer cell lines. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, making them suitable candidates for further development as chemotherapeutic agents .

3. Antibacterial and Antiviral Activities

The thiazole scaffold has also been associated with antibacterial and antiviral activities. Research has shown that certain thiazole derivatives can inhibit the growth of bacterial strains and exhibit antiviral properties against specific viruses. This broad spectrum of activity makes compounds like Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate promising candidates for further exploration in infectious disease treatment .

Synthetic Methodologies

The synthesis of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves several steps:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole core through reactions involving thiourea and appropriate halogenated compounds.

- Piperazine Coupling : The synthesized thiazole derivative is then coupled with piperazine derivatives to form the desired piperazine-thiazole hybrid.

- Carbamoylation : The introduction of the carbamoyl group is achieved through reactions with isocyanates or carbamates, enhancing the compound's biological activity.

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds:

- Anti-inflammatory Studies : A recent study evaluated the anti-inflammatory effects of thiazole derivatives in animal models, demonstrating significant reduction in paw edema compared to control groups .

- Anticancer Research : Another investigation focused on the anticancer properties of various thiazole derivatives, revealing promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Testing : Various thiazole derivatives were screened against a panel of bacterial strains, showing notable antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Heterocyclic Core Variations

- Thiazole vs. Benzothiazole: The target compound’s thiazole ring (vs. The 5-chlorothiophene substituent introduces electronegativity, which may enhance interactions with electron-rich biological targets compared to the ethoxy/methyl-benzothiazole in .

- Triazolo-pyrimidine vs. Thiazole : The triazolo-pyrimidine system in offers a larger π-conjugated system, possibly improving DNA intercalation properties, whereas the thiazole-thiophene system in the target compound may favor kinase inhibition .

Substituent Effects

- Sulfonyl vs.

- Chlorothiophene vs. Trifluoromethylphenyl : The 5-chlorothiophene in the target compound provides a balance of lipophilicity and electronic effects, whereas the trifluoromethyl group in MK41 maximizes lipophilicity for blood-brain barrier penetration.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves sequential coupling of thiophene-thiazole, carbamoylphenyl sulfonyl, and piperazine-carboxylate moieties. Key steps include:

- Thiazole-thiophene coupling : Use Suzuki-Miyaura cross-coupling for chlorothiophene-thiazole assembly (similar to methods in for pyrazole-thiophene derivatives) .

- Sulfonylation : React the carbamoylphenyl intermediate with chlorosulfonic acid, followed by piperazine coupling under basic conditions (see piperazine sulfonamide synthesis in ) .

- Yield Optimization :

- Use Pd(PPh₃)₄ as a catalyst for coupling steps (yields >70% reported in ) .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole-thiophene | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% | |

| Sulfonylation | ClSO₃H, DCM, 0°C to RT | 80–85% | |

| Piperazine coupling | Piperazine, TEA, DMF, 60°C | 70–78% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions on thiophene, thiazole, and piperazine rings (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ at δ 3.0–3.5 ppm) .

- IR Spectroscopy : Identify carbamoyl (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) groups .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₅O₅S₂: 554.05 Da) .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole and sulfonyl groups .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethyl carboxylate ester .

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell-line viability (e.g., MTT assays) to rule off-target effects .

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Dose-Response Curves : Perform IC₅₀ comparisons across 3+ independent replicates to assess reproducibility (e.g., used triplicate runs for pyrimidinone bioactivity) .

Q. What computational strategies predict binding affinity to protein targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the thiazole-carbamoyl group and ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess piperazine flexibility and sulfonyl group stability in binding sites .

- SAR Analysis : Compare analogs from (e.g., ethyl-to-methyl ester substitution reduces affinity by 3-fold) .

Q. How to design SAR studies targeting the piperazine and thiazole moieties?

- Methodological Answer :

- Piperazine Modifications :

- Replace ethyl carboxylate with tert-butyl () to enhance lipophilicity .

- Introduce hydroxyethyl substituents (as in ) to improve solubility .

- Thiazole Optimization :

- Substitute chlorine with fluorine (similar to ) to alter electron density .

- Test thiazole-to-oxazole swaps () to assess heterocycle specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.